Boc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid
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Overview
Description
Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a Boc-protected amino group, a hydroxyphenyl group, and a propionic acid moiety, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of Boc-protected amino acids with hydroxyphenyl derivatives under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxyphenyl derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyphenyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino and carboxyl groups can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)propionic acid: Similar structure but lacks the Boc-protected amino group.
3-(4-Hydroxyphenyl)propionic acid: Differently positioned hydroxy group.
3-(2,4-Dihydroxyphenyl)propionic acid: Contains an additional hydroxy group
Uniqueness
Boc-®-3-Amino-3-(2-hydroxyphenyl)propionic acid is unique due to the presence of the Boc-protected amino group, which provides additional stability and versatility in synthetic applications. This protection allows for selective reactions and deprotection steps, making it a valuable intermediate in complex organic synthesis .
Biological Activity
Boc-(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid (Boc-DOPA) is a synthetic amino acid derivative that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article delves into its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
Boc-DOPA has the molecular formula C14H19NO5 and a molecular weight of approximately 281.308 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to shield the amino group during peptide synthesis. Its structure closely resembles natural amino acids, which may contribute to its biological activity.
Biological Activity
The biological activity of Boc-DOPA is primarily linked to its structural characteristics, particularly its hydroxyl group, which may enhance binding affinity to various receptors involved in neurotransmission. Key areas of interest include:
- Neurotransmitter Interaction : Preliminary studies suggest that Boc-DOPA may interact with neurotransmitter receptors, potentially influencing synaptic transmission and offering insights into neurological disorders such as Parkinson's disease.
- Peptide Synthesis : As a building block for peptides, Boc-DOPA plays a crucial role in synthesizing bioactive peptides that are essential for drug development .
- Bioconjugation : The compound can facilitate the attachment of drugs to biomolecules, enhancing targeted drug delivery systems .
Synthesis
The synthesis of Boc-DOPA typically involves several steps:
- Protection of the Amino Group : The Boc group is introduced to protect the amino functionality.
- Formation of the Hydroxyphenyl Propionic Acid Backbone : This step involves the coupling of appropriate precursors to form the core structure.
- Purification : The final product is purified using techniques such as chromatography.
Applications
Boc-DOPA's unique properties make it valuable in various research fields:
- Pharmaceutical Development : Its structural similarity to neurotransmitters makes it a candidate for developing drugs targeting neurological disorders.
- Research in Neuroscience : It serves as a tool for studying receptor interactions and signaling pathways, potentially leading to novel therapeutic strategies .
Case Studies and Research Findings
Several studies have explored the biological activity of Boc-DOPA:
- Neurotransmitter Precursor Studies : Research indicates that Boc-DOPA can be converted into D-DOPA, which may serve as a precursor for dopamine synthesis. This conversion is significant in understanding therapeutic approaches for neurodegenerative diseases.
- Peptide Therapeutics : A study highlighted the utility of Boc-DOPA in solid-phase peptide synthesis, demonstrating its effectiveness in creating complex peptides with enhanced stability and bioactivity .
- Binding Affinity Studies : Investigations into Boc-DOPA's interaction with various receptors have shown promising results regarding its binding affinity and specificity, suggesting potential pharmacological applications .
Comparative Analysis
Below is a comparison table highlighting Boc-DOPA against similar compounds:
Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
---|---|---|---|
This compound | C14H19NO5 | 281.308 g/mol | Neurotransmitter-like properties |
3-(2-Hydroxyphenyl)propanoic acid | C9H10O3 | 166.17 g/mol | Primary metabolite; less complex structure |
D-DOPA | C9H11NO4 | 183.19 g/mol | Direct precursor for dopamine synthesis |
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWISQTDJMMIQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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